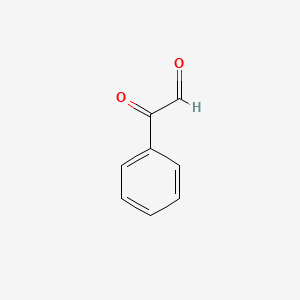

Phenylglyoxal

描述

Structure

3D Structure

属性

IUPAC Name |

2-oxo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGVDODNPJEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025888 | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-12-0 | |

| Record name | Phenylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylformaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenylglyoxal and Its Derivatives

Classical Preparative Routes

The traditional methods for synthesizing phenylglyoxal (B86788) have been well-established for decades and often serve as the foundation for more contemporary approaches. These routes typically involve the oxidation of readily available starting materials.

Oxidation of Acetophenone (B1666503) and Substituted Acetophenones

A prominent and widely utilized method for the preparation of this compound is the oxidation of acetophenone. orgsyn.orgwikipedia.org Selenium dioxide (SeO2) is a classic oxidizing agent for this transformation. orgsyn.orgwikipedia.orgthieme-connect.com The reaction is typically carried out by refluxing acetophenone with selenium dioxide in a solvent like dioxane, often with a small amount of water to aid in dissolving the SeO2. orgsyn.orgnih.gov The balanced chemical equation for this reaction results in this compound, elemental selenium, and water. nih.gov This method is not limited to acetophenone itself; substituted acetophenones can also be oxidized to their corresponding this compound derivatives using selenium dioxide. ucl.ac.beresearchgate.net For instance, p-tolylglyoxal, p-methoxythis compound, and p-bromothis compound have been successfully synthesized using this approach. orgsyn.org

Another classical oxidant used is potassium permanganate (B83412) in an alkaline medium, although this can sometimes lead to lower yields and the formation of byproducts like benzoic acid. unive.it

More recently, dimethyl sulfoxide (B87167) (DMSO) has been employed as an oxidant, often in the presence of an acid catalyst like hydrobromic acid (HBr). google.com This method allows for the in-situ generation of this compound from acetophenone, which can then be directly used in subsequent reactions without isolation. google.com The reaction involves heating acetophenone with aqueous HBr in DMSO, with the byproduct dimethyl sulfide (B99878) being distilled off. google.com The combination of iodine and DMSO has also been shown to be an efficient system for the oxidation of acetophenones to arylglyoxals. researchgate.netrsc.org

| Oxidant/Reagent System | Substrate | Product | Key Features |

| Selenium Dioxide (SeO2) | Acetophenone | This compound | Well-established, applicable to substituted acetophenones. orgsyn.orgucl.ac.be |

| Dimethyl Sulfoxide (DMSO)/HBr | Acetophenone | This compound | In-situ generation, avoids isolation of this compound. google.com |

| Iodine/DMSO | Acetophenones | Arylglyoxals | Efficient and flexible system. researchgate.netrsc.org |

Methods Involving Isonitrosoacetophenone and Nitrous Acid

An alternative classical route to this compound involves the use of isonitrosoacetophenone (also known as benzoylformaldoxime) as a key intermediate. orgsyn.orgorgsyn.org Isonitrosoacetophenone can be prepared by reacting acetophenone with a source of a nitrosonium ion, such as an alkyl nitrite (B80452) (e.g., isoamyl nitrite or tert-butyl nitrite) in the presence of a strong acid like hydrogen chloride. google.com The isonitrosoacetophenone can then be converted to this compound. orgsyn.org One method involves treating the isonitrosoacetophenone with nitrous acid or nitrosylsulfuric acid. orgsyn.orgorgsyn.org Another approach proceeds through the formation of a bisulfite compound. orgsyn.orgorgsyn.org

The direct reaction of acetophenone with a source of a nitrosonium ion in the presence of a strong acid can also yield this compound. google.com This can be achieved by reacting acetophenone in water with a nitrite salt and a strong acid like hydrochloric or sulfuric acid. google.com This reaction is believed to proceed through a glyoxal (B1671930) intermediate. google.com

| Precursor | Reagent(s) | Product | Key Features |

| Isonitrosoacetophenone | Nitrous Acid / Nitrosylsulfuric Acid | This compound | Utilizes a key intermediate derived from acetophenone. orgsyn.orgorgsyn.org |

| Acetophenone | Nitrite Salt / Strong Acid | This compound | Direct conversion, proceeds via a glyoxal intermediate. google.com |

Oxidative Transformation of Phenacyl Halides

Phenacyl halides, such as phenacyl bromide, serve as viable precursors for the synthesis of this compound through oxidation. orgsyn.org One of the most common methods involves the use of dimethyl sulfoxide (DMSO) as the oxidant. orgsyn.org This reaction, known as the Kornblum oxidation, provides a route to this compound from phenacyl bromide. rsc.org

Another approach involves the reaction of phenacyl bromide with α-picoline 1-oxide. researchgate.netjst.go.jp The initial reaction forms an O-phenacyl compound, which upon basification with sodium carbonate, yields this compound. researchgate.netjst.go.jp However, attempting to use sodium metaperiodate (NaIO4) in DMF to oxidize phenacyl bromide resulted in the formation of benzaldehyde (B42025) instead of this compound, likely due to further oxidation and subsequent decarboxylation. mdma.ch

| Precursor | Oxidant/Reagent | Product | Key Features |

| Phenacyl Bromide | Dimethyl Sulfoxide (DMSO) | This compound | Example of the Kornblum oxidation. orgsyn.orgrsc.org |

| Phenacyl Bromide | α-Picoline 1-Oxide / Sodium Carbonate | This compound | Two-step process involving an O-phenacyl intermediate. researchgate.netjst.go.jp |

Synthesis from Benzoylcarbinol

The oxidation of benzoylcarbinol (2-hydroxyacetophenone) presents another classical pathway to this compound. orgsyn.orgorgsyn.org A frequently used oxidizing agent for this transformation is cupric acetate (B1210297). orgsyn.orgorgsyn.org The reaction is typically carried out in an aqueous solution. dss.go.th The historical context of this reaction is noteworthy, as the conversion of benzoylcarbinol to mandelic acid by cupric acetate was presumed to proceed through this compound as an intermediate. dss.go.th

| Precursor | Oxidant | Product | Key Features |

| Benzoylcarbinol | Cupric Acetate | This compound | A well-established oxidation method. orgsyn.orgorgsyn.org |

Routes via Sulfoxide and Mercaptal Precursors

Syntheses involving sulfoxide and mercaptal precursors offer alternative strategies for obtaining this compound. One such method starts with the preparation of 2-(methylsulfinyl)acetophenone, a β-keto sulfoxide, which can be synthesized from ethyl benzoate (B1203000) and dimethyl sulfoxide. orgsyn.org This intermediate can then be converted to this compound. orgsyn.org One approach involves a Pummerer-type rearrangement followed by oxidation with copper(II) acetate. wikipedia.org Alternatively, hydrolysis of 2-(methylsulfinyl)acetophenone with boiling 8% phosphoric acid can directly yield this compound hemihydrate in excellent yields on a small scale. orgsyn.org

Another route utilizes this compound diethyl mercaptal. Oxidative bromination of this mercaptal can lead to the formation of this compound. orgsyn.org Furthermore, the hydrolysis of this compound hemimercaptal with boiling dilute hydrochloric acid is another effective method to produce this compound hemihydrate. orgsyn.org

| Precursor | Reagent(s) | Product | Key Features |

| 2-(Methylsulfinyl)acetophenone | Boiling 8% Phosphoric Acid | This compound Hemihydrate | Direct hydrolysis to the product. orgsyn.org |

| This compound Diethyl Mercaptal | Oxidative Bromination | This compound | Oxidation of a mercaptal precursor. orgsyn.org |

| This compound Hemimercaptal | Boiling Dilute Hydrochloric Acid | This compound Hemihydrate | Hydrolysis of a hemimercaptal. orgsyn.org |

Modern and Sustainable Synthesis Approaches

In recent years, the development of more sustainable and environmentally friendly methods for chemical synthesis has gained significant traction. This has led to new approaches for the synthesis of this compound that aim to reduce the use of toxic reagents and minimize waste.

One area of focus has been the development of catalytic oxidation processes. For example, a process using aqueous nitric acid in the presence of a catalytic amount of selenium dioxide has been explored as a way to move from a stoichiometric use of the toxic selenium dioxide to a more sustainable catalytic cycle. researchgate.net Ruthenium-catalyzed oxidation of acetophenone using phenyliodine(III) diacetate as the oxidant at a mild temperature of 30°C has also been reported. chemicalbook.com

The principles of green chemistry are also being applied to reactions involving this compound. For instance, an expeditious, ultrasound-assisted synthesis of 2-aryl-4-phenyl-1H-imidazoles has been developed using this compound monohydrate, ammonium (B1175870) acetate, and various aldehydes. nih.gov This method boasts milder conditions, atom economy, easy extraction, and minimal waste. nih.gov

Furthermore, the use of I2/DMSO as a green catalytic system has been explored for various C-C and C-heteroatom bond formations, including those that proceed via a this compound intermediate formed from the oxidation of precursors like aryl methyl ketones. rsc.orgmdpi.comrsc.org These methods often operate under metal-free conditions, further enhancing their green credentials. rsc.org A visible-light-promoted, one-pot synthesis of aryl glyoxals from acetoarylones using air, vitamin C, and dioxane dibromide as green reagents has also been described, showcasing the potential of photochemistry in sustainable synthesis. researchgate.net

| Approach | Key Features |

| Catalytic Selenium Dioxide | Uses a catalytic amount of SeO2 with a co-oxidant like nitric acid to reduce toxicity. researchgate.net |

| Ruthenium Catalysis | Employs a RuCl3 catalyst with PhI(OAc)2 as the oxidant under mild conditions. chemicalbook.com |

| Ultrasound-Assisted Synthesis | Utilizes this compound in a green, multicomponent reaction to form imidazoles. nih.gov |

| I2/DMSO Catalytic System | A metal-free, sustainable approach for reactions involving in-situ generated this compound. rsc.orgmdpi.com |

| Visible-Light Photocatalysis | A green method using light, air, and vitamin C for the synthesis of aryl glyoxals. researchgate.net |

Transition-Metal-Free Transformations

The synthesis of this compound and its derivatives without the use of transition metals is a significant area of research, aiming for more sustainable and cost-effective chemical processes. sci-hub.se These methods often rely on the use of readily available reagents and milder reaction conditions.

One prominent transition-metal-free approach involves the oxidation of acetophenone. orgsyn.org A classic method utilizes selenium dioxide in a dioxane-water mixture. researchgate.netorgsyn.org While effective, the toxicity of selenium compounds has driven the search for alternatives. More recent developments include the use of iodine in combination with an oxidant like oxone. sci-hub.se

Another notable transition-metal-free strategy is the direct oxidative amination of C(sp3)-H bonds. This approach has been successfully applied to synthesize quinazoline (B50416) derivatives, which can be related to this compound chemistry, using an organic peroxide without any metal catalyst. hcmut.edu.vn Furthermore, base-promoted annulation/ring-cleavage/ring-reconstruction cascade reactions provide a pathway to complex heterocyclic structures, demonstrating the versatility of transition-metal-free synthesis in generating scaffolds derivable from this compound-like precursors. rsc.org

A plausible mechanism for some of these transformations involves the formation of radical intermediates, as has been proposed for the synthesis of α-ketoamides from arylmethyl ketones under metal-free conditions. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of this compound and its derivatives has proven to be highly effective.

An improved procedure for the synthesis of this compound and a series of para-substituted aryl glyoxals utilizes microwave-assisted selenium dioxide oxidation. researchgate.net This method significantly reduces the reaction time from hours to just a few minutes, with quantitative conversion for activated aryl methyl ketone substrates. researchgate.net

Microwave assistance has also been successfully employed in multicomponent reactions involving this compound to construct diverse heterocyclic compounds. For instance, a one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, an aryl glyoxal, and an indole (B1671886) derivative under microwave irradiation in the presence of a catalyst yields benzo[a]furo[2,3-c]phenazine derivatives in excellent yields and short reaction times. rsc.org Similarly, a four-component protocol for synthesizing pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazin-15-yl)methanone scaffolds benefits from microwave monitoring, offering mild conditions and high yields in a solvent-free medium. rsc.org

The key advantages of these microwave-assisted protocols include:

Rapid Reaction Times: Dramatically reduced from hours to minutes. researchgate.net

High Yields: Often providing excellent to quantitative yields. researchgate.netrsc.org

Mild Reaction Conditions: Enabling the use of solvent-free or greener solvent systems. rsc.org

Energy Efficiency: Lower energy demand compared to conventional heating. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted this compound Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 3-18 minutes researchgate.net |

| Energy Consumption | High | Low rsc.org |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free rsc.org |

| Yield | Variable | High to quantitative researchgate.netrsc.org |

Synthesis of Functionalized this compound Derivatives

The functionalization of the phenyl ring of this compound allows for the fine-tuning of its chemical and physical properties, leading to a wide range of derivatives with specific applications.

Halogenated Phenylglyoxals

Halogenated phenylglyoxals are important intermediates in organic synthesis. The introduction of halogen atoms can significantly alter the reactivity of the molecule and provide handles for further functionalization, such as in cross-coupling reactions. rsc.org

The synthesis of halogenated phenylglyoxals can be achieved through the oxidation of the corresponding halogenated acetophenones. For example, fluorinated arylglyoxals have been synthesized by the oxidation of fluorinated acetophenones using selenium dioxide in a dioxane-water medium. researchgate.net The direct halogenation of this compound is less common due to the reactivity of the aldehyde and ketone groups.

Azidophenylglyoxals for Photoactivable Reagents

Azidophenylglyoxals are valuable as photoactivable reagents. The azido (B1232118) group can be converted into a highly reactive nitrene upon photolysis, which can then form covalent bonds with nearby molecules. This property makes them useful for photoaffinity labeling studies to investigate biological interactions. The synthesis of these compounds typically involves the introduction of an azide (B81097) group onto the phenyl ring of a suitable precursor, followed by the generation of the glyoxal moiety.

Hydroxyphenylglyoxals and Nitrophenylglyoxals

Hydroxyphenylglyoxals and nitrophenylglyoxals are another important class of functionalized derivatives. The hydroxyl and nitro groups can influence the electronic properties of the molecule and serve as precursors for other functional groups.

The synthesis of nitrophenylglyoxals can be accomplished by reacting a substituted acetophenone with a source of a nitrosonium ion in the presence of a strong acid. google.com This method provides a direct route to these derivatives. Hydroxyphenylglyoxals can be prepared from the corresponding hydroxyacetophenones. For instance, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide synthesis involves reactions with phenolic derivatives, showcasing methods applicable to creating complex hydroxylated aromatic structures. researchgate.net

Multi-Phenylglyoxaloyl Architectures

The synthesis of molecules containing multiple phenylglyoxaloyl units has garnered interest for applications in materials science and medicinal chemistry. These multi-phenylglyoxaloyl architectures can act as cross-linking agents or as scaffolds for building more complex molecular structures. For example, 1,4-bis(phenylglyoxaloyl)benzene has been investigated for its interaction with biological macromolecules. researchgate.net

The synthesis of these architectures typically involves starting with a molecule containing multiple acetyl groups, which are then oxidized to the corresponding glyoxals. For example, a diacetylated aromatic compound can be oxidized to yield a bis(phenylglyoxaloyl) derivative.

Chemical Reactivity and Reaction Mechanisms of Phenylglyoxal

Intramolecular Rearrangements

A key feature of phenylglyoxal's reactivity is its propensity to undergo intramolecular rearrangements, most notably the Cannizzaro reaction.

This compound (B86788) Cannizzaro Reaction

The intramolecular Cannizzaro reaction of this compound is a base-induced disproportionation reaction where one of its own aldehyde groups is oxidized to a carboxylic acid and the other ketone group is reduced to an alcohol, resulting in the formation of mandelic acid. chemistrytalk.orgamazonaws.comadichemistry.com This reaction is characteristic of aldehydes that lack α-hydrogens, preventing aldol (B89426) condensation from occurring. amazonaws.com The reaction proceeds via a 1,2-hydride shift within the molecule. oup.com

The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the aldehydic carbonyl carbon, which is more electrophilic due to the electron-withdrawing nature of the adjacent benzoyl group. chemistrytalk.org This forms a tetrahedral intermediate, a hydrate (B1144303) anion. adichemistry.com In strongly alkaline conditions, this can be further deprotonated to a dianion. adichemistry.com The subsequent and often rate-determining step involves the transfer of a hydride ion from the carbon of the hydrate anion to the adjacent ketonic carbonyl carbon. adichemistry.combeilstein-journals.org This intramolecular hydride shift is facilitated by the electron-donating character of the O⁻ groups. adichemistry.com

Mechanistic Studies of Hydride Transfer in Rearrangements

The hydride transfer step in the intramolecular Cannizzaro reaction of this compound has been a subject of detailed mechanistic investigation. rsc.orgosti.govrsc.org Studies involving kinetic isotope effects have been crucial in understanding the nature of the transition state for this hydride migration. rsc.orgosti.govrsc.org The rearrangement of this compound hydrate to mandelic acid is believed to proceed through a 1,2-hydride shift. rsc.org

Computational studies, including ab initio molecular orbital calculations and variational transition state theory (VTST), have been employed to model the reaction pathway. osti.govrsc.orgpsu.edu These theoretical models help in understanding the subtle electronic effects of substituents on the phenyl ring on the reaction rate and the role of quantum mechanical tunneling in the hydride transfer process. psu.edu The reaction is formalized as the transfer of a hydride from an electron-rich carbon to an electron-deficient carbon. psu.edu The hydride shift can occur in either the monoanion or the dianion of the hydrate, with the latter being significantly faster. psu.edu

The rate of the intramolecular Cannizzaro reaction of this compound is considerably faster than that of analogous reactions like that of phthalaldehyde. cdnsciencepub.com This is attributed to the more favorable energetics of the three-membered cyclic transition state in the this compound pathway compared to the five-membered one required for phthalaldehyde. cdnsciencepub.com

Salt Effects on Intramolecular Reactions

The rate of the intramolecular Cannizzaro reaction of this compound is influenced by the presence of salts in the reaction medium. oup.comoup.com Studies have shown that the reaction exhibits positive salt effects, meaning the rate increases with increasing ionic strength. oup.com

Furthermore, specific metal ions can have a pronounced catalytic effect on the reaction. oup.comoup.com The efficiency of this acceleration by different cations has been observed to follow the order: Ca²⁺ > Tl⁺ > Sr²⁺ > Ba²⁺. oup.comoup.com For instance, at a concentration of 0.01 M, Ca²⁺ can accelerate the reaction by as much as 13-fold. oup.com The catalytic efficiency of these metal ions is more significant at lower ionic strengths. oup.com This specific salt effect suggests that the metal ions likely play a role in stabilizing the transition state of the reaction, possibly by chelating with the carbonyl groups.

Table 1: Effect of Various Salts on the Pseudo-first-order Rate Constant (k_obsd) for the Rearrangement of this compound Conditions: [NaOH] = 0.01 M, ionic strength μ = 0.10 (maintained with NaCl), at 30 °C.

| Salt (0.01 M) | k_obsd / 10⁻³ s⁻¹ |

|---|---|

| None | 1.15 |

| LiCl | 1.16 |

| KCl | 1.15 |

| CsCl | 1.14 |

| Mg(ClO₄)₂ | 1.15 |

| BaCl₂ | 1.76 |

| SrCl₂ | 2.15 |

| CaCl₂ | 3.11 |

| TlOAc | 2.65 |

Data sourced from Okuyama et al., 1981. oup.com

Intermolecular Reactions

This compound readily participates in intermolecular reactions, primarily through nucleophilic additions to its carbonyl centers and condensation reactions with nitrogen-containing compounds.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons of this compound are electrophilic and susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.com

The reactivity of the two carbonyl groups in this compound differs. The aldehydic carbonyl is generally more reactive towards nucleophiles than the ketonic carbonyl due to the electronic and steric effects of the phenyl group. Nucleophilic attack is favored at an angle of approximately 107°, known as the Bürgi-Dunitz trajectory, which allows for optimal overlap with the C-O π* orbital. masterorganicchemistry.comuwindsor.ca

Examples of nucleophilic additions to this compound include:

Addition of Thiols: this compound reacts with thiols to form hemithioacetals, which can then rearrange to give thiomandelic S-esters. acs.orgacs.org

Addition of Cyanide: Like other aldehydes and ketones, this compound can undergo nucleophilic addition with cyanide ions to form cyanohydrins. masterorganicchemistry.com

The rate of nucleophilic addition is influenced by electronic factors. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbons and thus enhance the rate of nucleophilic attack. masterorganicchemistry.com

Condensation Reactions with Nitrogen-Containing Compounds

This compound undergoes condensation reactions with various nitrogen-containing compounds, leading to the formation of a wide range of heterocyclic structures. These reactions typically involve the initial nucleophilic attack of the nitrogen atom on a carbonyl carbon, followed by dehydration.

Reaction with Diamines: The reaction of this compound with 1,2-diamines, such as o-phenylenediamine (B120857), is a common method for synthesizing quinoxalines. researchgate.net This condensation reaction can be catalyzed by iodine under microwave irradiation, providing high yields of the desired products. researchgate.net

Reaction with Ureas: this compound reacts with ureas to form hydantoin (B18101) derivatives. rsc.org For instance, it condenses with 1,3-dibenzylurea (B110378) in the presence of a chiral phosphoric acid catalyst. rsc.org However, the reaction with unsubstituted urea (B33335) can be less straightforward, with polymerization of this compound being a competing process. rsc.org

Reaction with Polyamines: this compound reacts with linear and cyclic polyamines to form bis-aminals. researchgate.net These intermediates can undergo further rearrangements or be used in the synthesis of macrocyclic compounds like cyclam. researchgate.net

Reaction with Imidazoheterocycles: this compound can be used for the dicarbonylation of imidazoheterocycles, where it acts as both a dicarbonyl source and an oxidant. acs.org

Reactions with Thiols to Yield Thiomandelic S-Esters

This compound reacts with thiols, such as 2-mercaptoethanol (B42355) and glutathione (B108866), in a reversible addition reaction to form hemithioacetals. researchgate.net The equilibrium constants for this reaction have been determined and show a pH dependence, decreasing as the thiol ionizes at higher pH. researchgate.net The initial adduct can then rearrange to form a more stable S-ester of thiomandelic acid. This reactivity highlights the electrophilic nature of the carbonyl groups in this compound towards sulfur nucleophiles. The synthesis of thioesters is an important transformation in organic chemistry, and various methods have been developed for their preparation. organic-chemistry.orgrsc.org

Reactivity with Enamines and their Derivatives Leading to Hydroxyalkylation Products

The reaction of this compound with enamines, such as cyclopentenylmorpholine and its arylidene derivatives, results in hydroxyalkylation products. tandfonline.comtandfonline.comingentaconnect.com The high reactivity of this compound allows for the smooth hydroxyalkylation of these enamines, leading to the formation of α-hydroxyketones in good yields. tandfonline.com The mechanism likely involves the initial attack of the enamine on a this compound molecule, followed by double-bond migration and dehydration to form an intermediate enamine. This intermediate can then react with a second molecule of this compound to yield the final hydroxyalkylated product. tandfonline.com

Advanced Mechanistic Investigations

The reactivity of nucleophiles and electrophiles is a cornerstone of organic chemistry, dictating the course of many chemical transformations. purkh.comsciencerepository.org Understanding the kinetics and mechanisms of these reactions provides crucial insights for designing new synthetic methods.

Kinetic studies provide valuable data on the rates and mechanisms of chemical reactions. The kinetics of the reaction of this compound hydrate with sodium hydroxide to form sodium mandelate (B1228975) have been investigated, shedding light on the intramolecular Cannizzaro reaction mechanism. acs.org Kinetic analyses have also been performed on the reactions of this compound with various biothiols, demonstrating that the reactivity is influenced by the basicity of the thiol group. frontiersin.org Such studies are essential for understanding the factors that govern the rate-determining steps in these reactions. frontiersin.orglibretexts.org

Data Tables

Table 1: Products from the Reaction of this compound with Enamines

| Enamine Reactant | Product | Yield (%) | Reference |

| Cyclopentenylmorpholine | 2-Hydroxy-2-[2-morpholin-4-yl-3-(2-oxo-2-phenylethyliden)cyclopent-1-enyl]-1-phenylethanone | 82 | tandfonline.com |

Table 2: Heterocycles Synthesized from this compound

| Heterocycle Class | Reactants | Key Reaction Type | Reference |

| Imidazolin-4-ones | This compound, Amidines | Cyclization | sci-hub.se |

| Piperazinones | This compound, Anilines | Multi-component cyclization | researchgate.net |

| Quinolines | This compound (intermediate), Arylamines, 1,3-Dicarbonyl compounds | [2+1+3] Cyclization | organic-chemistry.org |

Deuterium (B1214612) Isotope Effects on Reaction Pathways

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms, as it provides insight into bond-breaking and bond-forming steps involving hydrogen in the rate-determining step of a reaction.

A key reaction of this compound involves its interaction with thiols, such as 2-mercaptoethanol and glutathione, to form hemithioacetals. These intermediates can then undergo rearrangement. Studies on the rearrangement of hemithioacetals derived from this compound have investigated the solvent isotope effect by comparing the reaction rates in water (H₂O) and deuterium oxide (D₂O). The solvent isotope effect (kH₂O/kD₂O) for the rearrangement step was found to be nearly 1.0. oup.com This suggests that the proton transfer is not the rate-limiting step of the rearrangement. In contrast, the equilibrium constant for the hemithioacetal formation (Kh) showed a significant inverse solvent isotope effect, with a KhH₂O/KhD₂O ratio of 0.38. oup.com This inverse effect indicates that the hemithioacetal is more stable in D₂O than in H₂O. This has been interpreted to support a mechanism that involves proton transfers through an enediol intermediate. oup.com

Table 1: Solvent Isotope Effects on the Reaction of this compound with Thiols

| Parameter | Value | Interpretation |

|---|---|---|

| Rearrangement Rate (kH₂O/kD₂O) | ~1.0 | Proton transfer is not the rate-determining step of the rearrangement. oup.com |

| Equilibrium Constant (KhH₂O/KhD₂O) | 0.38 | The hemithioacetal intermediate is more stable in D₂O than in H₂O. oup.com |

Influence of Solvent and pH on Reaction Selectivity

The choice of solvent and the pH of the reaction medium are critical factors that can dramatically influence the selectivity and outcome of reactions involving this compound. These parameters can affect the stability of reactants and intermediates, as well as the rates of competing reaction pathways.

The intramolecular Cannizzaro reaction of this compound, which leads to the formation of mandelic acid, is a classic example of a pH-dependent reaction. In aqueous sodium hydroxide, the rate of this reaction is first-order with respect to both this compound and the hydroxide ion concentration. cdnsciencepub.com This indicates that the reaction is base-catalyzed, with the hydroxide ion playing a crucial role in the initial steps of the mechanism.

The selectivity of this compound's reactions with amino acids is also highly dependent on pH. For instance, this compound reacts with both arginine and citrulline residues in proteins, but the selectivity can be controlled by adjusting the pH. The reaction with arginine is favored at higher pH, while the reaction with citrulline is more specific under highly acidic conditions. google.commdpi.com This pH-dependent selectivity is a valuable tool for the specific chemical modification and detection of these amino acids in biological samples.

The solvent system can also have a profound effect on reaction selectivity. In the enzyme-catalyzed intramolecular Cannizzaro reaction of this compound, the presence of an organic co-solvent can alter the product distribution. For example, in a reaction catalyzed by Novozyme 435, the addition of dimethylformamide (DMF) as a co-solvent was shown to influence the conversion to mandelic acid and phenylglyoxylic acid. asianpubs.org Increasing the concentration of DMF from 0% to 10% (v/v) led to an increase in the formation of both products. asianpubs.org

Table 2: Effect of DMF Co-solvent on the Novozyme 435-Catalyzed Conversion of this compound

| DMF Concentration (% v/v) | Conversion to Mandelic Acid (%) | Conversion to Phenylglyoxylic Acid (%) |

|---|---|---|

| 0 | 15 | 35 |

| 5 | 20 | 45 |

| 10 | 25 | 50 |

| 15 | 25 | 50 |

Data derived from studies on the enzyme-catalyzed intramolecular Cannizzaro reaction of this compound. asianpubs.org

Furthermore, the synthesis of quinoxaline (B1680401) derivatives from this compound and o-phenylenediamine is sensitive to the solvent used. A study comparing different solvent systems found that a mixture of ethanol (B145695) and water (1:1) provided the best results for this condensation reaction. researchgate.net The choice of solvent can also be critical in the synthesis of this compound itself. For example, the oxidation of acetophenone (B1666503) to this compound can be carried out using ethyl alcohol as a solvent. orgsyn.org

Molecular and Biochemical Interactions of Phenylglyoxal

Specific Modification of Arginine Residues in Proteins

Phenylglyoxal (B86788) is recognized for its high specificity in reacting with arginine residues within proteins. nih.govkoreascience.krpapyrusbio.com This selective modification is a key tool for identifying crucial arginine residues involved in enzyme catalysis and protein-ligand binding. tandfonline.comnih.gov

The reaction between this compound and the guanidinium (B1211019) group of arginine is a complex process. It is the unprotonated form of the guanidino group that engages in the reaction. pnas.orgpnas.org The initial step involves a nucleophilic attack from the guanidinium group on one of the carbonyl carbons of this compound. This leads to the formation of an intermediate, which can then undergo further reactions. pnas.orgpnas.org

One proposed mechanism suggests the formation of a cis-diol glyoxaline intermediate. pnas.orgpnas.org Under acidic conditions, this intermediate can undergo acid-catalyzed dehydration to form a stable product. pnas.orgpnas.org Another pathway involves the formation of a stable hydroxyimidazole ring. researchgate.netpapyrusbio.com The reaction can also yield imidazolidine (B613845) diol structures. researchgate.net The specific products formed can be influenced by the reaction conditions.

The modification of arginine residues by this compound can be influenced by the local environment within the protein. For instance, the presence of certain ions or the binding of substrates can alter the reactivity of specific arginine residues. nih.gov

The stoichiometry of the reaction between this compound and arginine residues has been a subject of investigation, with studies reporting different ratios. While some early reports and studies on certain enzymes suggested a 2:1 stoichiometry, where two molecules of this compound react with one arginine residue, other research has demonstrated a 1:1 stoichiometry is sufficient for significant functional consequences, such as enzyme inactivation. pnas.orgnih.govresearchgate.netnih.govnih.gov

For example, the inactivation of creatine (B1669601) kinase is associated with the incorporation of one molecule of this compound per modified arginine. pnas.orgpnas.org In contrast, studies on pigeon liver malic enzyme and chicken gizzard myosin indicated a 2:1 ratio for complete inactivation. nih.govnih.gov Research using model amino acids and peptides has shown the formation of both 1:1 and 1:2 adducts, as well as their dehydrated products, depending on the reaction medium. researchgate.net This suggests that the stoichiometry can be influenced by the specific protein context and the reaction conditions employed. researchgate.net

| Enzyme/Protein | Observed Stoichiometry (this compound:Arginine) | Reference |

| Creatine Kinase | 1:1 | pnas.orgpnas.org |

| Pigeon Liver Malic Enzyme | 2:1 | nih.gov |

| Chicken Gizzard Myosin | 2:1 | nih.gov |

| Red Cell Anion Transport Protein | 2:1 (inactivated by modifying a single arginine) | nih.gov |

The modification of arginine residues by this compound can lead to significant changes in the structure, solubility, and conformation of proteins. nih.govnih.gov These alterations are often the underlying cause of the observed changes in protein function, such as enzyme inactivation. nih.govnih.gov

Modification of arginine residues can also affect the solubility of proteins. The addition of the hydrophobic phenyl group can decrease the protein's solubility in aqueous environments. mdpi.com Furthermore, the chemical modification can impact the binding of ligands and other proteins. Studies on the interaction between soluble CD4 and HIVgp120 showed that modification of a specific arginine residue (R59) was shielded upon complex formation, indicating its involvement in the binding interface. nih.gov Similarly, in studies of HLA-DR1, several arginine residues were found to be less reactive to modification when a peptide was bound, suggesting a localized conformational change upon ligand binding. capes.gov.br

Interactions with Other Amino Acid Residues and Peptides

While this compound is primarily known for its reactivity with arginine, it can also interact with other amino acid residues, albeit generally to a lesser extent. nih.govresearchgate.net

This compound has been shown to react with lysine (B10760008) residues and the α-amino groups of peptides and proteins, although this reactivity is generally less pronounced than with arginine. nih.govnih.govresearchgate.net The reaction with the ε-amino group of lysine is considered to be significantly slower compared to its reaction with the guanidinium group of arginine. nih.govresearchgate.net Some studies have noted that other glyoxal (B1671930) reagents, like methylglyoxal (B44143) and glyoxal, are more reactive with lysine's ε-amino group than this compound is. nih.govresearchgate.net A side reaction with N-terminal α-amino groups has also been observed with this compound and related reagents. nih.gov

The interaction of this compound with histidine and cysteine residues has also been documented. nih.govresearchgate.net Studies have shown that histidine can react with this compound, and this interaction can be significant depending on the pH and the specific protein context. nih.govresearchgate.net The imidazole (B134444) ring of histidine is a potential site for modification.

Cysteine residues, with their nucleophilic sulfhydryl groups, can also react with this compound. nih.govresearchgate.net However, the specificity of this compound for arginine is generally considered to be higher than for cysteine under most conditions. nih.gov The reaction with these other amino acid residues often involves both the α-amino group and the side chain group. nih.govresearchgate.net

Modification of N-Terminal Alpha-Amino Groups

This compound is known to react with the α-amino groups at the N-terminus of proteins, although this reaction is often considered a side reaction compared to its more specific interaction with arginine residues. nih.gov This modification can lead to the deamination of the N-terminal residue. tandfonline.com For instance, in the case of porcine pancreatic phospholipase A2, this compound monohydrate quantitatively transaminates the α-amino group of the N-terminal alanine (B10760859) residue. This specific modification results in the loss of enzymatic activity towards micellar substrates, a consequence that occurs independently of the modification of any arginine residues. rsc.org However, not all N-terminal α-amino groups are equally susceptible to modification by this compound. In α-chymotrypsin and trypsin, the N-terminal isoleucine residues are reportedly unreactive towards this compound. This lack of reactivity is attributed to the formation of a salt bridge with an aspartyl residue, which sterically hinders or electrostatically repels the incoming this compound molecule. nih.gov

Modulation of Enzyme Activity

This compound serves as a potent modulator of enzyme activity, primarily through the chemical modification of essential amino acid residues within their active or binding sites. Its effects have been documented across a wide range of enzyme classes.

Inhibition of DNA and RNA Polymerases by Template Binding Site Modification

This compound has been identified as a strong inhibitor of both DNA and RNA polymerases from various sources, including eukaryotic, prokaryotic, and viral origins. The primary mechanism of this inhibition is its interference with the template binding function of these enzymes. This suggests the presence of a critical arginine residue at the template binding site that is essential for their function. researchgate.net

Effects on ATPases and Related Enzymes through Active Site Targeting

This compound has been shown to inactivate various ATPases by modifying arginine residues within their active sites. In vacuolar H+-ATPase from mung bean seedlings, treatment with this compound leads to a significant loss of both ATP hydrolysis and proton translocation activities. The inhibition is competitive, and the presence of Mg-ATP, the enzyme's substrate, provides partial protection against inactivation, suggesting that the modified arginine residue is located at or near the substrate-binding site. researchgate.net

Similarly, the mitochondrial F1Fo-ATPase is inhibited by this compound. Studies on the enzyme from swine heart mitochondria revealed an uncompetitive inhibition mechanism, where this compound binds to the enzyme-substrate complex. This indicates that the inhibitor does not directly compete with ATP for binding but rather interacts with a site that becomes accessible after the substrate has bound. oup.comresearchgate.net The modification of arginine residues by this compound is thought to induce a conformational change that, while inhibiting ATP hydrolysis, may favor the formation of the mitochondrial permeability transition pore (mPTP). oup.com

Alterations in Creatine Kinase Activity

The inactivation of creatine kinase (CK) by this compound is a well-documented process, highlighting the essential role of arginine residues in the enzyme's nucleotide-binding site. biorxiv.orgnih.govpnas.org Chemical modification studies have demonstrated that the inactivation of rabbit muscle CK correlates with the modification of a single arginine residue per subunit. pnas.org High-resolution tandem mass spectrometry has been employed to identify the specific arginine residues modified by this compound. In monomeric rabbit muscle CK, three arginine residues, Arg-129, Arg-131, and Arg-291, have been identified as the sites of modification. biorxiv.orgsav.sk These residues are located within the nucleotide-binding site, and their modification leads to a complete loss of enzyme activity, accompanied by the loss of nucleotide binding. biorxiv.orgpnas.org

| Enzyme | Modified Residues | Consequence of Modification | Reference |

|---|---|---|---|

| Rabbit Muscle Creatine Kinase | Arg-129, Arg-131, Arg-291 | Complete inactivation, loss of nucleotide binding | biorxiv.org, sav.sk, pnas.org |

Deactivation of Other Enzyme Classes (e.g., Aldolases, Ribonuclease A, Alpha-Chymotrypsin)

This compound's inhibitory effects extend to several other classes of enzymes, consistently targeting crucial arginine residues.

Aldolases: In Class II fructose-1,6-bisphosphate aldolase (B8822740) from E. coli, this compound causes inactivation by modifying arginine residues. researchgate.net The substrate, fructose (B13574) 1,6-bisphosphate, or inorganic phosphate (B84403) can protect the enzyme from this inactivation. researchgate.net Studies involving site-directed mutagenesis have identified Arg-331 as a critical residue for substrate binding, and its mutation renders the enzyme less susceptible to this compound inactivation. researchgate.net For rabbit muscle aldolase, modification of one arginine residue per subunit by this compound has been reported. tandfonline.com

Ribonuclease A (RNase A): this compound rapidly inactivates RNase A by modifying specific arginine residues. nih.gov Out of the four arginine residues in bovine pancreatic RNase A, two react readily with this compound. nih.gov Arginine-39 has been identified as the most reactive, and its modification is the primary cause of inactivation. researchgate.net Arginine-85 also shows significant reactivity. researchgate.net

Alpha-Chymotrypsin: The enzymatic activity of α-chymotrypsin is rapidly lost upon treatment with this compound. nih.gov This inactivation is due to the modification of two of the three arginine residues present in the enzyme. nih.gov

| Enzyme | Target Residue(s) | Effect of Modification | Reference |

|---|---|---|---|

| Fructose-1,6-bisphosphate aldolase (E. coli) | Arginine (specifically Arg-331) | Inactivation | researchgate.net |

| Ribonuclease A | Arginine (specifically Arg-39 and Arg-85) | Inactivation | nih.gov, researchgate.net |

| Alpha-Chymotrypsin | Arginine (2 out of 3 residues) | Loss of activity | nih.gov |

Interactions with Other Biomolecules

Beyond its well-documented interactions with proteins, this compound also reacts with other essential biomolecules, most notably nucleic acids. It is known to react with the guanidine (B92328) group of the DNA base guanine (B1146940). nih.gov This interaction can lead to DNA damage, including the formation of bulky distortions in the DNA double helix and DNA double-strand breaks. nih.gov this compound has also been utilized as a probe for guanine nucleotides in RNA, where it modifies the Watson-Crick face of unprotected guanines. researchgate.netbiorxiv.orgnih.gov This property allows it to be used in studies of RNA structure. researchgate.netbiorxiv.org Furthermore, this compound can react with guanine and its nucleosides and nucleotides, a reaction that can be used for their quantification in biological samples. nih.gov

Adduct Formation with Nucleic Acid Bases (e.g., Guanine, Guanosine)

This compound, a dicarbonyl compound, is known to react with the guanidine group present in the DNA base guanine. nih.gov This reactivity suggests that this compound has the potential to induce DNA damage. nih.gov The reaction of this compound with guanosine (B1672433) involves the formation of a cyclic adduct between the N1 and N2 positions of the guanine base. nih.gov This occurs through a two-step process where the deprotonated N1 of guanine first attacks the more electronegative formyl carbon of this compound, followed by the N2 attacking the keto carbon. nih.gov

The resulting adducts can cause distortions in the DNA double helix. nih.gov Studies have shown that this compound and its analogue, methylglyoxal, can modify guanine residues in RNA, particularly those that are unpaired. nih.govsemanticscholar.org This specificity for unpaired guanines has led to the use of this compound and related compounds as chemical probes for investigating RNA structure in vivo. nih.govbiorxiv.org The hydrophobic nature of the phenyl group in this compound may enhance its interaction with hydrophobic residues in proximity to the guanine base, thereby influencing its reactivity. biorxiv.org While this compound also reacts with adenine (B156593) and cytosine, its reaction with guanine is particularly notable. nih.gov In the presence of hydrogen peroxide, the reaction of this compound with guanosine can lead to the formation of N2-benzoylguanosine. jst.go.jp

Bioconjugation Strategies Utilizing this compound Moieties

This compound and its derivatives are utilized in bioconjugation strategies, primarily targeting the guanidinium group of arginine residues in proteins and peptides. nih.govnih.gov This reaction, first observed in principle in 1916 and later applied to proteins, results in the formation of a stable hydroxyimidazole ring, making the resulting conjugate hydrolytically stable and suitable for various applications. papyrusbio.comsigmaaldrich.com The high abundance of arginine residues on protein surfaces, due to their positive charge at physiological pH, makes them attractive targets for bioconjugation. papyrusbio.comsigmaaldrich.com

A significant challenge in developing this compound-based conjugation reagents has been the synthesis of bifunctional starting materials. sigmaaldrich.comsigmaaldrich.com The development of derivatives like 4-azidothis compound (APG) has expanded the utility of this chemistry. papyrusbio.comsigmaaldrich.com APG can be introduced onto a protein via its reaction with arginine, and the azide (B81097) group can then be used for further "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules like fluorophores or biotin (B1667282). sigmaaldrich.comsigmaaldrich.comresearchgate.net This "plug-and-play" approach allows for the selective functionalization of native antibodies and other proteins. papyrusbio.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Phenylglyoxal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure, dynamics, and purity of phenylglyoxal (B86788) and its derivatives in various states.

Solution-state NMR is fundamental for confirming the structure of reaction products and for monitoring the progress of reactions involving this compound in real-time. Techniques such as 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are employed for the structural elucidation of complex molecules, including marine glycans and tannins, by providing detailed information on chemical shifts and coupling constants. torvergata.itnih.gov The ability to resolve the chemical environment of each nucleus allows for the unambiguous assignment of atomic connectivity. nih.gov

The progress of chemical reactions can be followed using benchtop NMR spectrometers, which can be placed directly in a laboratory fume hood for on-line monitoring. magritek.com This approach allows researchers to track the consumption of reactants and the formation of products over time, providing valuable kinetic data. For instance, in reactions where this compound is used to modify other molecules, NMR can track the disappearance of the characteristic aldehyde proton signal of this compound and the appearance of new signals corresponding to the adduct formed.

Solid-state NMR (ssNMR) is an essential, non-destructive technique for investigating the structure and dynamics of materials where molecules have restricted mobility, such as polymers and surface-modified materials. mdpi.comrsc.orgmdpi.com Unlike solution-state NMR, ssNMR can analyze samples in their native solid state, providing insights into properties like crystallinity, polymorphism, and molecular packing. rsc.orgmdpi.com Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to enhance signal and resolution for nuclei like ¹³C. mdpi.com

A specific application involves the characterization of this compound-functionalized polymeric sorbents designed for urea (B33335) removal. uu.nl Solid-state NMR can be used to confirm the covalent attachment of the this compound moiety to the polymer backbone and to study the interactions between the functionalized polymer and the target molecules. Furthermore, ssNMR is a powerful tool for studying modified materials like surfactant-modified clays, providing information on the conformation and mobility of molecules intercalated within the clay galleries. uliege.be The analysis of relaxation times (T1, T2) in ssNMR experiments can offer detailed information on the molecular mobility and dynamics within these complex materials. researchgate.netresearchgate.net

Computational methods have become increasingly accurate in predicting NMR chemical shifts, aiding in structural elucidation and assignment of complex molecules. mdpi.com Machine learning (ML) and Density Functional Theory (DFT) are two prominent approaches. mdpi.comresearchgate.net ML models, often using graph neural networks, are trained on large databases of experimentally determined chemical shifts and molecular structures. nih.govresearchgate.net These models can predict ¹H and ¹³C chemical shifts with high accuracy, often achieving a mean absolute error (MAE) of less than 0.2 ppm for ¹H and 2.1 ppm for ¹³C. nih.govarxiv.org

These predictive tools can be applied to this compound and its derivatives to:

Verify proposed structures: By comparing predicted spectra with experimental data, researchers can gain confidence in their structural assignments. researchgate.net

Distinguish between isomers: The subtle differences in the chemical environments of stereoisomers can be reflected in their predicted NMR spectra, helping to identify the correct isomer. researchgate.net

Aid in spectral assignment: For complex molecules, predicted shifts can provide a starting point for assigning peaks in an experimental spectrum.

Recent advancements have led to predictors that are "solvent-aware," capable of providing accurate chemical shift predictions in various common NMR solvents. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in identifying and quantifying this compound-derived products, especially in complex biological matrices.

This compound is known to react specifically with certain amino acid residues in proteins, making it a valuable tool for chemical modification studies. pnas.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used to analyze large biomolecules. nih.govnih.gov

High-resolution tandem mass spectrometry (MS/MS) has been successfully used to identify specific arginine residues modified by this compound in enzymes like creatine (B1669601) kinase (CK). pnas.org In one study, ESI-MS analysis of this compound-modified CK revealed the presence of unmodified, once-modified (+116 Da), and twice-modified (+232 Da) forms of the enzyme. The observed mass shift of +116 Da is consistent with the addition of one this compound molecule (134 Da) followed by the loss of a water molecule (-18 Da). pnas.orgresearchgate.net

This compound not only reacts with arginine but also with the ureido group of citrulline under highly acidic conditions. mdpi.com This reactivity has been exploited to develop antibody-independent methods for detecting citrullinated proteins. Furthermore, studies have shown that this compound can form adducts with cysteine residues. acs.org

The stoichiometry of the reaction between this compound and arginine has been investigated using LC-ESI-MS, which detected the formation of both 1:1 and 1:2 adducts, as well as their dehydrated forms. researchgate.net

Table 1: this compound Adducts on Biomolecules Identified by Mass Spectrometry

| Biomolecule/Residue | Adduct Type | Observed Mass Shift (Da) | Analytical Method | Source |

|---|---|---|---|---|

| Creatine Kinase (Arginine) | Mono-adduct (dehydrated) | +116 | ESI-MS | pnas.org |

| Creatine Kinase (Arginine) | Di-adduct (dehydrated) | +232 | ESI-MS | pnas.org |

| L-Arginine | 1:1 Adduct | +134 (m/z 309) | LC-ESI-MS | researchgate.net |

| L-Arginine | 1:1 Adduct (dehydrated) | +116 (m/z 291) | LC-ESI-MS | researchgate.net |

| L-Arginine | 1:2 Adduct | +268 (m/z 443) | LC-ESI-MS | researchgate.net |

| L-Arginine | 1:2 Adduct (dehydrated) | +250 (m/z 425) | LC-ESI-MS | researchgate.net |

| Citrulline | Specific reaction observed | Not specified | MS-based methods | mdpi.com |

| Cysteine | Thiol-aldehyde adducts | Not specified | ESI-MS | acs.org |

Combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the separation, identification, and quantification of reaction products in complex mixtures. drawellanalytical.com Quantitative analysis typically involves creating a calibration curve from standards of known concentrations and using this to determine the concentration of a target analyte based on its peak area or height. drawellanalytical.com

A highly sensitive method for the quantitative determination of 1,1-dimethylhydrazine (B165182) (UDMH) in water has been developed using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) after precolumn derivatization with this compound. researchgate.net The reaction produces a derivative that can be detected with very low limits of detection (LOD) and quantification (LOQ). Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific fragmentation transition of the derivative ion. researchgate.net

Table 2: Quantitative Analysis of UDMH using this compound Derivatization and HPLC-MS/MS

| Parameter | Value | Source |

|---|---|---|

| Analyte | 1,1-dimethylhydrazine (UDMH) | researchgate.net |

| Derivatizing Agent | This compound | researchgate.net |

| Derivative [M+H]⁺ (m/z) | 177 | researchgate.net |

| MRM Transition (m/z) | 177 → 105 | researchgate.net |

| Limit of Detection (LOD) | 0.010 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.030 µg/L | researchgate.net |

| Determination Range | 0.03–1 µg/L | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the structure and reactivity of this compound.

Vibrational Analysis of this compound and its Adducts

Computational studies, often using methods like Density Functional Theory (DFT), are frequently used in conjunction with experimental IR and Raman spectroscopy to provide a complete vibrational assignment. nih.govesisresearch.org These calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the interpretation of experimental spectra. For instance, a study on benzil, a derivative of this compound, reported a complete vibrational assignment based on ab initio force field calculations, which helped to reassign some previously ambiguous vibrational frequencies. nih.gov The study of isotopically labeled derivatives (e.g., with ¹⁸O or deuterium) further refines these assignments, as the isotopic shifts in the vibrational frequencies are highly specific to the atoms involved in the vibration. nih.gov

The vibrational spectra of molecules are sensitive to their environment. Studies on phenyltriethoxysilane (B1206617) and phenyltrimethoxysilane, which form sol-gels, have shown how the vibrational spectra change as the molecules transition from the liquid state to a gel and then a solid xerogel. nih.gov These changes provide insights into the chemical reactions, such as condensation, that occur during the sol-gel process. nih.gov

Table 2: Characteristic IR Vibrational Frequencies for this compound and Related Compounds

| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Acetyl group on a polymer | C=O stretch | 1675 | uu.nl |

| Benzil | Various | 4000-100 | nih.gov |

| 5-nitro-2-(4-nitrobenzyl) benzoxazole | Various | N/A | esisresearch.org |

| Phenyltriethoxysilane/phenyltrimethoxysilane | Various | N/A | nih.gov |

Spectroscopic Monitoring of Reaction Kinetics

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. ntnu.noresearchgate.net This is because the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. ntnu.no

The reaction of this compound and its derivatives can be followed using this technique. For example, the kinetics of the glyoxalase-I catalyzed disproportionation of substituted phenylglyoxals have been studied by monitoring the change in absorbance at the isosbestic points of the this compound hydrates and their glutathione (B108866) adducts. osti.gov The formation of the thiol ester product leads to a significant decrease in the molar extinction coefficient, allowing for the determination of initial reaction rates. osti.gov

In another application, the reaction between naphthalene-2,3-diamine and a this compound derivative was monitored by UV-Vis spectroscopy. nih.gov The increase in the intensity of an absorption band at 390 nm indicated the formation of the fluorescent product, providing a measure of the reaction's efficiency. nih.gov This method is particularly useful for high-throughput screening of reaction conditions. nih.gov

Gas-Phase Electron Diffraction for Molecular Conformation Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure and conformation of molecules in the gas phase, free from the intermolecular forces present in liquids and solids. wikipedia.orgarxiv.org This method has been applied to this compound to elucidate its three-dimensional structure.

A study using GED at a nozzle temperature of 74 °C found that this compound exists in a nonplanar conformation. acs.org The torsional angle between the two carbonyl groups (O=C—C=O) was determined to be approximately 130°. acs.org Furthermore, the phenyl ring is nearly coplanar with the adjacent carbonyl group, with a torsional angle of about 11°. acs.org These findings are crucial for understanding the molecule's intrinsic structural preferences, which can influence its reactivity.

The experimental data from GED is typically analyzed in conjunction with quantum chemical calculations to refine the structural model. researchgate.net This combined approach provides a more accurate and detailed picture of the molecular geometry. The important bond distances and angles for this compound have been determined with high precision using this method. acs.org

Table 3: Key Structural Parameters of this compound from Gas-Phase Electron Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Torsional Angle (O=C—C=O) | ~130° | acs.org |

| Phenyl Ring Torsional Angle (relative to C=O) | ~11° | acs.org |

| r(C=O) | 1.228(3) Å | acs.org |

| r(C-C)phenyl | 1.400(2) Å | acs.org |

| ∠CCC | 120.3(5)° | acs.org |

| ∠OCC | 121.1(22)° | acs.org |

Advanced Chromatographic Techniques for Product Isolation and Analysis

Chromatography is an essential set of techniques for the separation, isolation, and analysis of chemical compounds. e3s-conferences.orgcpur.in Advanced chromatographic methods, often coupled with mass spectrometry, are widely used in the study of this compound and its reaction products.

Thin-layer chromatography (TLC) is a simple and rapid technique for separating mixtures. cpur.innih.gov It has been used for the separation and identification of this compound derivatives, such as its complexes with metal ions. osti.gov For instance, the chelates of a p-diethylaminoanil of this compound with various metal ions were separated and identified on starch-bound silica (B1680970) gel layers. osti.gov TLC has also been employed to separate metabolites of toluene (B28343) and styrene, including phenylglyoxylic acid, from urine samples. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), offers higher resolution and efficiency for separating complex mixtures. sielc.commdpi.com These techniques are often coupled with mass spectrometry (LC-MS) for sensitive and specific detection and identification of compounds. nih.govegyankosh.ac.in For example, LC-MS has been used to identify leachable components, including this compound, from dental composites. nih.gov The development of methods using UPLC-MS/MS allows for the rapid and sensitive quantification of α-oxoaldehydes like this compound in biological samples such as blood and plasma. nih.gov These methods often involve a derivatization step to improve the chromatographic and mass spectrometric properties of the analytes. nih.gov

The choice of chromatographic conditions, such as the stationary phase (column) and mobile phase, is critical for achieving good separation. For this compound, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is often suitable. sielc.com

Table 4: Chromatographic Methods for the Analysis of this compound and its Derivatives

| Technique | Application | Key Features | Reference(s) |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation of metal complexes of a this compound derivative. | Starch-bound silica gel stationary phase. | osti.gov |

| Thin-Layer Chromatography (TLC) | Separation of phenylglyoxylic acid from urine. | Kieselgel and Silicagel stationary phases. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analysis of this compound. | Reverse-phase column (e.g., Newcrom R1). | sielc.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of leachable components from dental composites. | Coupled with a particle beam interface. | nih.gov |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Quantification of α-oxoaldehydes in blood and plasma. | Stable isotope dilution, derivatization with o-phenylenediamine (B120857). | nih.gov |

Computational and Theoretical Studies of Phenylglyoxal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenylglyoxal (B86788) and its derivatives. scienceopen.commdpi.com These calculations provide optimized molecular geometries and a wealth of information about the electronic properties that govern chemical behavior.

Studies have employed DFT methods, such as B3LYP with basis sets like 6-31G** or 6-311G(d,p), to determine the equilibrium geometries of this compound-derived compounds in the gas phase. dergipark.org.trwebofjournals.com These calculations are crucial for understanding the fundamental structure from which all other properties are derived. The calculated geometric parameters often show excellent correlation with experimental data from techniques like X-ray diffraction. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). webofjournals.com The energies of these orbitals, and the resulting HOMO-LUMO gap, are fundamental descriptors of chemical reactivity and stability. For instance, a smaller energy gap generally implies higher reactivity. Theoretical evaluations have calculated various quantum chemical parameters for imidazole (B134444) derivatives synthesized from this compound, including HOMO-LUMO energies, dipole moment (µ), electronegativity (χ), and chemical hardness (η), to understand their chemical stability. dergipark.org.tr The molecular electrostatic potential (MEP) is another valuable property derived from these calculations, providing a map of charge distribution and indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

Time-dependent DFT (TD-DFT) calculations are used to simulate UV-Vis absorption spectra, with results often agreeing well with experimental observations, typically within a 10-20 nm range. webofjournals.comnih.gov Furthermore, electronic structure calculations have been used to interpret the effects of different substituents on the phenyl ring of this compound, explaining how electron-donating or electron-withdrawing groups can alter the molecule's reactivity. psu.edu

Molecular Dynamics Simulations of Reactivity and Biomolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamics of reactions and interactions with biological macromolecules. numberanalytics.com These simulations are particularly valuable for understanding how this compound interacts with proteins and other biomolecules.

This compound is well-known for its ability to specifically modify arginine residues in proteins. oup.comresearchgate.netwikipedia.org MD simulations can be employed to model the binding process of this compound to arginine side chains within a protein's active or binding site. capes.gov.br These simulations can reveal the conformational changes that occur upon binding and help to understand the stability of the resulting adduct. For example, simulations could elucidate the role of specific amino acid residues in stabilizing the open-lid conformation of lipases through interactions, complementing experimental data from chemical modifications with reagents like this compound. capes.gov.br

Another area where MD simulations have been applied is in studying the substrates of enzymes like glyoxalase I. This enzyme detoxifies α-ketoaldehydes, including this compound, by catalyzing the conversion of a hemithioacetal substrate, which forms spontaneously between the α-ketoaldehyde and glutathione (B108866). nih.gov Dynamical simulated annealing calculations, a type of MD simulation, have been used in conjunction with NMR data to generate likely three-dimensional structures of the diastereomeric hemithioacetals formed between this compound and glutathione. nih.gov This approach helps to understand the conformational preferences of the substrate and how these relate to the enzyme's stereospecificity. The simulations, guided by experimental distance restraints, can select conformations that are consistent with observed chemical properties, thereby providing a link between structure and enzymatic conversion rates. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the precise mechanism of a chemical reaction requires identifying the sequence of elementary steps, including any transient intermediates and high-energy transition states. numberanalytics.com Computational modeling is a powerful method for mapping these reaction pathways and characterizing the critical points along the reaction coordinate. numberanalytics.comms1p.org

For this compound, reaction pathway modeling has been used to investigate intramolecular hydride transfer reactions. A combined experimental and theoretical study on the hydride transfer in this compound hydrate (B1144303) and its para-substituted derivatives utilized computational methods to explore the reaction's potential energy surface. psu.edu By calculating the stationary structures (reactants, products, and transition states) and the reaction path connecting them, researchers can gain insight into the reaction mechanism. psu.edu

Transition State Theory (TST) and more advanced versions like Variational Transition State Theory (VTST) are used to calculate reaction rates from the properties of the transition state. psu.edunumberanalytics.com The transition state is the point of highest energy along the reaction pathway, a fleeting configuration that determines the reaction's rate and selectivity. numberanalytics.commit.edu Computational analysis of the transition state for the hydride shift in phenylglyoxals has helped to understand the role of substituents and quantum mechanical tunneling. psu.edu For instance, calculations showed that a p-NO₂ group has a pronounced effect on the rate, which was attributed to the relative destabilization of the reactant and reduced tunneling through the barrier. psu.edu